2-Ethynylbenzaldehyde

Übersicht

Beschreibung

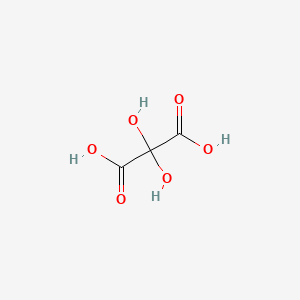

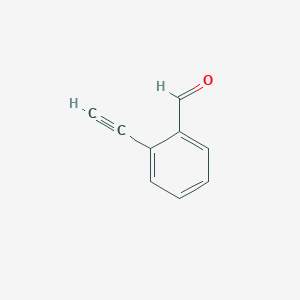

2-Ethynylbenzaldehyde is an ethynyl derivative of benzaldehyde . It is also viewed as a formylated derivative of phenylacetylene .

Synthesis Analysis

2-Ethynylbenzaldehyde may be used in the synthesis of iodoisoquinoline-fused benzimidazoles obtained via tandem iodocyclization with o-benzenediamine and iodine in the presence of copper (I) iodide . It may also be used in the synthesis of substituted 2-alkynylbenzaldehydes by Sonogashira coupling .Molecular Structure Analysis

The molecular formula of 2-Ethynylbenzaldehyde is C9H6O . Its average mass is 130.143 Da and its monoisotopic mass is 130.041870 Da .Chemical Reactions Analysis

2-Ethynylbenzaldehyde reacts with variously substituted ortho-phenylenediamines and aliphatic amines in ethanol to produce benzimidazo[2,1-a]isoquinoline . This reaction occurs in three major steps: imine formations, cyclization, and aromatization .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynylbenzaldehyde include a density of 1.1±0.1 g/cm3, a boiling point of 230.3±23.0 °C at 760 mmHg, and a flash point of 90.8±17.6 °C . It also has a molar refractivity of 38.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

N-Terminal Selective Modification of Peptides and Proteins

2-Ethynylbenzaldehyde (2-EBA) has been used for the N-terminal selective modification of peptides and proteins . This method allows for the production of well-defined bioconjugates. The reaction is achieved in slightly acidic phosphate-buffered saline using 2-EBA with electron-donating substituents . This method has been used to modify a library of peptides, lysozyme, ribonuclease A, and a therapeutic recombinant Bacillus caldovelox arginase mutant .

Covalent Fragment Approaches Targeting Non-Cysteine Residues

2-Ethynylbenzaldehyde has been used in covalent fragment approaches targeting non-cysteine residues . This method uses the 2-ethynylbenzaldehyde fragment to generate isoquinolinium salts, resulting in selective and cell-active inhibitors of ABL kinase, epidermal growth factor receptor (EGFR) kinase, and Mcl-1 with long residence times . This approach can target both catalytic and noncatalytic lysines .

Synthesis of Iodoisoquinoline-Fused Benzimidazoles

2-Ethynylbenzaldehyde can be used in the synthesis of iodoisoquinoline-fused benzimidazoles . This is achieved via tandem iodocyclization of 2-ethynylbenzaldehyde with o-benzenediamine and iodine in the presence of copper(I)iodide .

Wirkmechanismus

Target of Action

2-Ethynylbenzaldehyde (EBA) primarily targets protein kinases and non-kinases . The compound has been shown to be particularly effective against the ABL kinase , a protein that plays a crucial role in cell differentiation, division, and adhesion .

Mode of Action

EBA operates through a lysine-targeting strategy . It selectively targets the conserved catalytic lysine in the enzyme, thereby generating potent and selective small-molecule inhibitors . This interaction results in the inhibition of the targeted proteins, disrupting their normal function .

Pharmacokinetics

The compound’s effectiveness in cell studies suggests it has sufficient bioavailability to interact with its targets .

Result of Action

The primary result of EBA’s action is the inhibition of its target proteins. In cell studies, EBA has been shown to be cell-active, capable of covalently engaging endogenous ABL kinase in K562 cells with a long-residence time and few off-targets . This suggests that EBA can effectively disrupt the function of its target proteins within a cellular context.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348726 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylbenzaldehyde | |

CAS RN |

38846-64-9 | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the mechanism of isoquinoline formation from 2-Ethynylbenzaldehyde and hydrazines?

A2: Two mechanistic pathways have been proposed []:

Q2: Is the formation of isoquinoline N-imines general for all types of hydrazines?

A3: While sulfonyl- and acyl-hydrazones show good reactivity, reactions with semicarbazone and 2,4-dinitrophenylhydrazone fail to yield the cyclized product []. This suggests that the electronic nature of the substituent on the hydrazine nitrogen influences its reactivity towards cyclization.

Q3: What are the alternative heterocyclic systems accessible from 2-Ethynylbenzaldehyde besides isoquinolines?

A3: 2-Ethynylbenzaldehyde can be used to synthesize various other heterocycles:

- Indole-fused systems: Copper-catalyzed multi-component reactions with 2-ethynylanilines, aldehydes, and amines generate diverse indole-fused scaffolds, including pyridoindoles, benzoindoloazepines, and beta-carbolines [].

- Imidazo[2,1-a]isoquinolines: Reacting 2-Ethynylbenzaldehyde with a diketone yields dithienylethene derivatives containing imidazo[2,1-a]isoquinoline units, which exhibit interesting photochromic properties [].

- Benzimidazo[2,1-a]isoquinolines: Catalyst-free reaction of 2-Ethynylbenzaldehyde with ortho-phenylenediamines in ethanol results in the formation of benzimidazo[2,1-a]isoquinoline derivatives via alkyne hydroamination [].

- Perimidines: Copper-catalyzed hydroamination of 2-Ethynylbenzaldehyde with diaminonaphthalene, followed by palladium-catalyzed arylation, affords highly fused perimidine derivatives [, ].

Q4: Can 2-Ethynylbenzaldehyde participate in metal-catalyzed reactions?

A4: Yes, 2-Ethynylbenzaldehyde is a suitable substrate for various metal-catalyzed transformations:

- Copper-catalyzed reactions: Besides the aforementioned indole and perimidine syntheses, copper(I) catalysis enables the synthesis of 3-(aminomethyl)isoquinolines via a four-component domino coupling-cyclization with paraformaldehyde, a secondary amine, and t-BuNH2 [].

- Iron-catalyzed reactions: Iron(II) catalysis facilitates a radical cascade cyclization of 2-Ethynylbenzaldehyde with aryl isonitriles in the presence of tert-butylhydroperoxide (TBHP), leading to quinoline-based polyheterocyclic compounds [].

- Zinc-catalyzed reactions: ZnCl2 catalyzes a [4+2] benzannulation reaction between 2-Ethynylbenzaldehyde and alkynes, providing a route to diverse naphthalene derivatives [, ].

Q5: Are there any applications of 2-Ethynylbenzaldehyde beyond heterocycle synthesis?

A5: Yes, 2-Ethynylbenzaldehyde finds use in other areas:

- Pauson-Khand reaction: It acts as a substrate in the intermolecular Pauson-Khand reaction with ethylene, catalyzed by dimethyl sulfide, affording 2-(2-formylphenyl)cyclopentenone, a valuable intermediate for synthesizing substituted aromatic fused 2,3-dihydroindanones [].

- N-terminal peptide modification: 2-Ethynylbenzaldehyde derivatives can be utilized for the selective modification of N-terminal cysteine residues in peptides and proteins [].

- Fluorescence probe development: A fluorescent probe for cyanide detection was developed based on the Sonogashira reaction of 2-Ethynylbenzaldehyde with N-butyl-4-bromo-1,8-naphthalimide [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)